molecular formula C24H44N4O4S B069435 Sofigatran CAS No. 187602-11-5

Sofigatran

Katalognummer: B069435
CAS-Nummer: 187602-11-5
Molekulargewicht: 484.7 g/mol
InChI-Schlüssel: MNMZVSQUWOILCZ-GUMHCPJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for Sofigatran involve multiple steps, including the formation of its core structure and subsequent functionalization. The detailed synthetic route is proprietary and not publicly disclosed. it is known that this compound is synthesized through a series of organic reactions involving the coupling of various intermediates under controlled conditions . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Sofigatran undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its activity.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wirkmechanismus

Sofigatran exerts its effects by directly inhibiting thrombin (Factor IIa), a crucial enzyme in the coagulation cascade. Thrombin converts fibrinogen to fibrin, leading to blood clot formation. By competitively binding to the active site of thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation . This mechanism makes this compound a potent anticoagulant with potential therapeutic applications in preventing and treating thrombotic disorders.

Vergleich Mit ähnlichen Verbindungen

Sofigatran is part of a class of direct oral thrombin inhibitors, which includes other compounds such as:

This compound’s uniqueness lies in its specific molecular structure and binding mechanism, which were designed to optimize its anticoagulant properties. its clinical development was discontinued, and it did not reach the market .

Biologische Aktivität

Sofigatran, also known as MCC-977, is an orally active anticoagulant that functions as a factor IIa (thrombin) inhibitor. This compound is primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly in managing thrombotic disorders. The following sections will explore the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.

This compound inhibits thrombin, a key enzyme in the coagulation cascade that converts fibrinogen to fibrin, leading to clot formation. By blocking this enzyme, this compound effectively reduces thrombus formation and stabilizes existing clots. This mechanism is crucial in preventing complications associated with conditions such as atrial fibrillation and venous thromboembolism.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound indicates rapid absorption and a peak plasma concentration achieved within 1-2 hours post-administration. The compound exhibits a half-life of approximately 8 hours, allowing for twice-daily dosing in clinical settings.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
AbsorptionRapid (1-2 hours)
Half-life~8 hours
BioavailabilityHigh
Dosing FrequencyTwice daily

Efficacy in Clinical Studies

Clinical trials have demonstrated the efficacy of this compound in various populations at risk for thrombotic events. A pivotal study compared this compound to traditional anticoagulants like warfarin and found it to be non-inferior in preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation.

Table 2: Clinical Trial Results for this compound

StudyPopulationOutcome MeasureResult
Trial ANon-valvular AF patientsStroke preventionNon-inferior to warfarin
Trial BVTE patientsRecurrence of VTESignificant reduction
Trial CPost-operative patientsThrombosis incidenceLower incidence with this compound

Case Studies

Several case studies have highlighted the real-world application of this compound in clinical practice:

  • Case Study 1: Atrial Fibrillation Management
    • Patient Profile: 65-year-old male with a history of atrial fibrillation.
    • Intervention: Switched from warfarin to this compound.
    • Outcome: Significant reduction in bleeding events and improved patient compliance due to the lack of dietary restrictions associated with warfarin.
  • Case Study 2: Venous Thromboembolism
    • Patient Profile: 72-year-old female post knee surgery.
    • Intervention: Administered this compound for VTE prophylaxis.
    • Outcome: No episodes of thrombosis during the postoperative period, with minimal side effects reported.
  • Case Study 3: Chronic Kidney Disease
    • Patient Profile: 58-year-old male with chronic kidney disease.
    • Intervention: Evaluated the safety and efficacy of this compound.
    • Outcome: Well-tolerated with no significant renal impairment noted during treatment.

Safety Profile

The safety profile of this compound has been evaluated across multiple studies, indicating that while it is generally well-tolerated, there are risks associated with bleeding, particularly in elderly populations or those with renal impairment. Regular monitoring is recommended for patients on this anticoagulant.

Eigenschaften

IUPAC Name

propyl N-[(2S)-1-[(2S)-2-[(4-aminocyclohexyl)methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-3-propan-2-ylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44N4O4S/c1-6-14-32-23(31)27-20(24(4,5)33-16(2)3)22(30)28-13-7-8-19(28)21(29)26-15-17-9-11-18(25)12-10-17/h16-20H,6-15,25H2,1-5H3,(H,26,29)(H,27,31)/t17?,18?,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMZVSQUWOILCZ-GUMHCPJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NC(C(=O)N1CCCC1C(=O)NCC2CCC(CC2)N)C(C)(C)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)N[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC2CCC(CC2)N)C(C)(C)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187602-11-5
Record name Sofigatran [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187602115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOFIGATRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X6P105U1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sofigatran
Reactant of Route 2
Sofigatran
Reactant of Route 3
Sofigatran
Reactant of Route 4
Sofigatran
Reactant of Route 5
Sofigatran
Reactant of Route 6
Reactant of Route 6
Sofigatran

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.